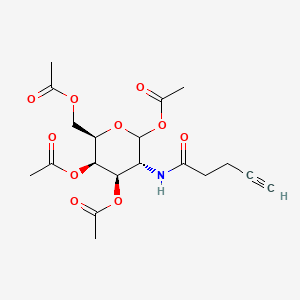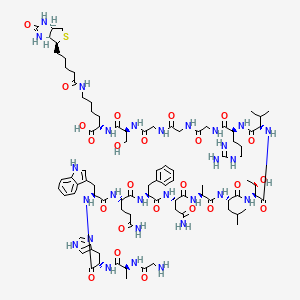
Hyaluronan-binding peptide, biotin labeled
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyaluronan-binding peptide, biotin labeled, is a specialized peptide that binds to hyaluronan, a naturally occurring glycosaminoglycan found in the extracellular matrix of tissues. This peptide is biotinylated through a C-terminal GGGSK linker, which allows for easy detection and quantification in various assays. Hyaluronan plays a crucial role in numerous physiological processes, including cell adhesion, wound healing, and tissue regeneration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of hyaluronan-binding peptide, biotin labeled, involves several steps. Initially, the peptide is synthesized using solid-phase peptide synthesis (SPPS). The biotinylation is achieved by coupling biotin to the peptide through a C-terminal GGGSK linker. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of this peptide typically involves large-scale SPPS, followed by biotinylation and purification. The process is optimized to maximize yield and purity while minimizing production costs. The use of automated peptide synthesizers and advanced purification techniques ensures consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Hyaluronan-binding peptide, biotin labeled, primarily undergoes biotinylation reactions. The biotinylation process involves the formation of an amide bond between the biotin molecule and the peptide. This reaction is typically carried out under mild conditions to preserve the integrity of the peptide .
Common Reagents and Conditions
The biotinylation reaction uses biotin-N-hydroxysuccinimide (NHS) ester as the biotinylating agent. The reaction is carried out in an aqueous buffer at a slightly alkaline pH (around 8.0) to facilitate the formation of the amide bond. The reaction is usually performed at room temperature and monitored using HPLC .
Major Products Formed
The primary product of the biotinylation reaction is the biotin-labeled peptide. This product is then purified to remove any unreacted biotin or peptide, resulting in a highly pure this compound .
Applications De Recherche Scientifique
Hyaluronan-binding peptide, biotin labeled, has a wide range of applications in scientific research:
Chemistry: It is used in various assays to detect and quantify hyaluronan in biological samples.
Medicine: It has potential therapeutic applications in wound healing, tissue regeneration, and cancer treatment.
Industry: The peptide is used in the development of biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of hyaluronan-binding peptide, biotin labeled, involves its high affinity binding to hyaluronan. The peptide binds to specific sites on the hyaluronan molecule, blocking its interaction with cell surface receptors such as CD44. This inhibition can modulate various cellular processes, including cell proliferation, migration, and adhesion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hyaluronic Acid Binding Protein, Bovine Nasal Cartilage, Biotinylated: This compound also binds to hyaluronan and is used in similar applications, such as ELISA and histochemistry.
Hyaluronan-binding peptide, non-biotinylated: This peptide binds to hyaluronan but lacks the biotin label, making it less suitable for detection and quantification assays.
Uniqueness
The biotin label on hyaluronan-binding peptide, biotin labeled, provides a significant advantage in detection and quantification assays. The biotin-streptavidin interaction is highly specific and strong, allowing for sensitive and accurate measurements. This makes the biotin-labeled peptide particularly useful in research and diagnostic applications .
Propriétés
Formule moléculaire |
C89H134N28O24S |
|---|---|
Poids moléculaire |
2012.3 g/mol |
Nom IUPAC |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C89H134N28O24S/c1-44(2)30-57(109-76(128)47(6)104-79(131)61(34-66(92)121)113-80(132)58(31-49-18-9-8-10-19-49)111-78(130)55(26-27-65(91)120)106-81(133)59(32-50-36-98-53-21-12-11-20-52(50)53)112-82(134)60(33-51-37-95-43-102-51)110-75(127)46(5)103-68(123)35-90)83(135)116-73(48(7)119)86(138)115-72(45(3)4)85(137)107-54(23-17-29-97-88(93)94)77(129)101-39-70(125)99-38-69(124)100-40-71(126)105-62(41-118)84(136)108-56(87(139)140)22-15-16-28-96-67(122)25-14-13-24-64-74-63(42-142-64)114-89(141)117-74/h8-12,18-21,36-37,43-48,54-64,72-74,98,118-119H,13-17,22-35,38-42,90H2,1-7H3,(H2,91,120)(H2,92,121)(H,95,102)(H,96,122)(H,99,125)(H,100,124)(H,101,129)(H,103,123)(H,104,131)(H,105,126)(H,106,133)(H,107,137)(H,108,136)(H,109,128)(H,110,127)(H,111,130)(H,112,134)(H,113,132)(H,115,138)(H,116,135)(H,139,140)(H4,93,94,97)(H2,114,117,141)/t46-,47-,48+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,72-,73-,74-/m0/s1 |
Clé InChI |
DCKNGTPVHPHRKS-PGBNOVPTSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](C)NC(=O)CN)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC=N6)NC(=O)C(C)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


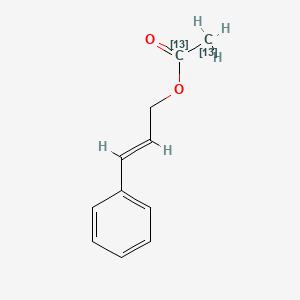
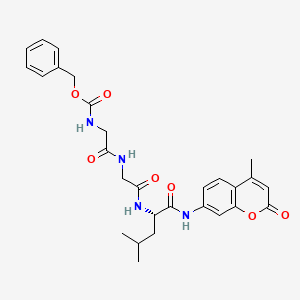
![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)
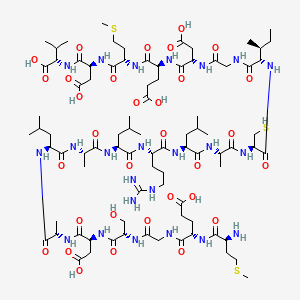


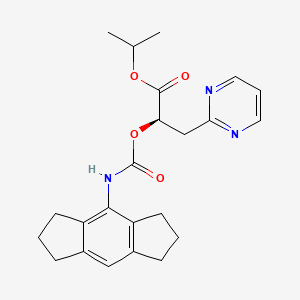
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
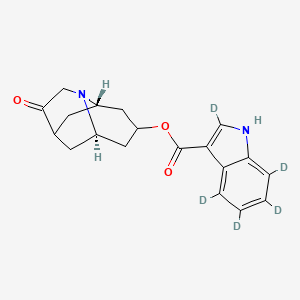
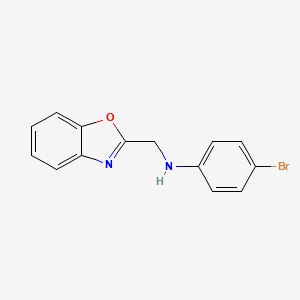
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)


